![molecular formula C22H18O5S B14009953 2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate CAS No. 40583-98-0](/img/structure/B14009953.png)
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C22H18O5S and a molecular weight of 394.44 g/mol . This compound is characterized by the presence of a phenyloxirane moiety, a carbonyl group, and a methylbenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of phenyloxirane with a carbonyl-containing compound under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Applications De Recherche Scientifique
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
Propriétés
Numéro CAS |
40583-98-0 |
|---|---|
Formule moléculaire |
C22H18O5S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
[2-(3-phenyloxirane-2-carbonyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H18O5S/c1-15-11-13-17(14-12-15)28(24,25)27-19-10-6-5-9-18(19)20(23)22-21(26-22)16-7-3-2-4-8-16/h2-14,21-22H,1H3 |
Clé InChI |
PSLFAUHUATXKOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


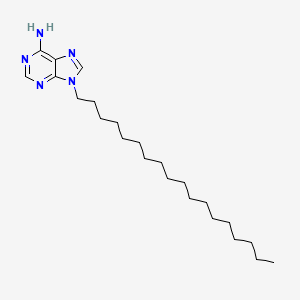
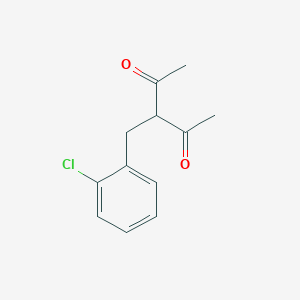
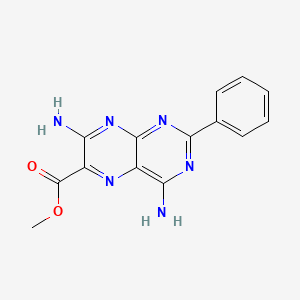

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
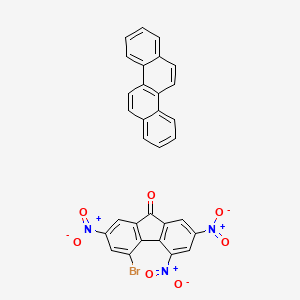
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
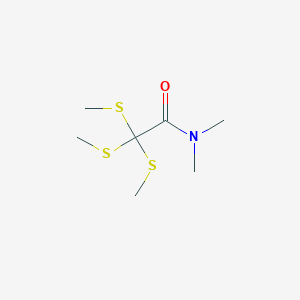
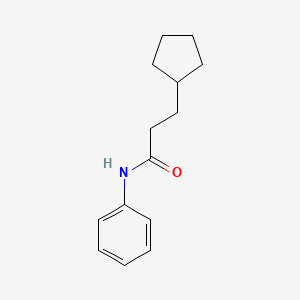
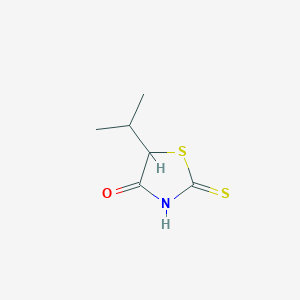
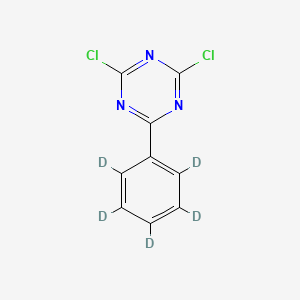

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
